Methyl 2-methoxy-4-oxopentanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-4-oxopentanoate can be synthesized through various methods. One common approach involves the reaction of 4-chloro methyl acetoacetate with methanol in the presence of a base such as sodium hydride or potassium methylate. The reaction is typically carried out in a solvent like tetrahydrofuran under an inert atmosphere (argon) at controlled temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of large reaction vessels, precise temperature control, and efficient separation techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biological processes and pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxopentanoate: A similar compound with a methyl group at the 4-position.
Methyl levulinate: Another ester derivative of pentanoic acid with a different substitution pattern
Uniqueness
Methyl 2-methoxy-4-oxopentanoate is unique due to the presence of both a methoxy group and a keto group on the pentanoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
26453-27-0 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 2-methoxy-4-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)4-6(10-2)7(9)11-3/h6H,4H2,1-3H3 |
InChI Key |
KFFHSQXDQPXOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(=O)OC)OC |
Origin of Product |
United States |
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